3-(4-Fluorophenyl)prop-2-ynenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGQZJGQARLUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluorophenyl Prop 2 Ynenitrile
Palladium-Catalyzed Cross-Coupling Approaches to Arylalkynes
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and they are instrumental in the synthesis of arylalkynes. acs.org These methods offer a direct and efficient way to connect an sp-hybridized carbon of an alkyne with an sp2-hybridized carbon of an aryl halide.
The Sonogashira reaction is a widely employed method for the synthesis of arylalkynes from terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org
The general scheme for the Sonogashira coupling to produce a precursor to 3-(4-Fluorophenyl)prop-2-ynenitrile would involve the reaction of a 4-fluorophenyl halide with a suitable terminal alkyne, such as trimethylsilylacetylene, which can be deprotected in situ or in a subsequent step to yield (4-fluorophenyl)acetylene.
The choice of catalyst and ligand is crucial for the efficiency of the Sonogashira coupling. libretexts.org Palladium complexes, both Pd(0) and Pd(II), can be used as catalysts. Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. libretexts.org The active catalyst is a Pd(0) species, which is either added directly or generated in situ from a Pd(II) precursor. youtube.com
Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. libretexts.org Triphenylphosphine (PPh₃) is a standard ligand, but the use of bulky and electron-rich phosphine ligands can enhance the catalytic activity, especially for less reactive aryl halides. libretexts.org Bidentate phosphine ligands such as dppe, dppp, and dppf have also been utilized. libretexts.org For copper-free Sonogashira reactions, specialized ligands like N-heterocyclic carbenes (NHCs) have proven effective. libretexts.org
Table 1: Common Palladium Catalysts and Ligands for Sonogashira Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 1-5 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (integrated) | 1-5 |
| Pd(OAc)₂ | Triphenylphosphine, t-Bu₃P | 0.5-2 |
| Pd₂(dba)₃ | Various phosphines, NHCs | 0.5-2 |
This table is a representation of common systems and loadings may vary based on specific substrates and conditions.
The copper(I) co-catalyst, typically copper(I) iodide (CuI), is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov
The optimization of reaction conditions is key to achieving high yields in Sonogashira couplings. acs.org
Solvent: A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Amine bases like triethylamine (B128534) or diethylamine (B46881) can often serve as both the base and the solvent. wikipedia.org Other common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile. acs.orgnih.gov For certain applications, reactions can even be performed in aqueous media. wikipedia.org
Temperature: Sonogashira reactions are known for their mild temperature requirements, often proceeding efficiently at room temperature. wikipedia.org However, for less reactive halides, such as aryl bromides or chlorides, heating may be necessary to achieve a reasonable reaction rate. nih.gov
Base: An amine base, such as triethylamine, diethylamine, or diisopropylamine, is essential to neutralize the hydrogen halide byproduct formed during the reaction and to facilitate the formation of the copper acetylide. youtube.com The basicity of the amine can influence the reaction rate. Inorganic bases like potassium carbonate or cesium carbonate are also sometimes used, particularly in copper-free protocols. wikipedia.org
Table 2: Influence of Reaction Parameters on Sonogashira Coupling
| Parameter | Common Choices | Effect on Reaction |
| Solvent | Triethylamine, THF, DMF, Acetonitrile | Influences solubility and reaction rate. acs.orgnih.gov |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase the rate for less reactive halides. nih.gov |
| Base | Triethylamine, Diethylamine, Cs₂CO₃ | Neutralizes HX byproduct, facilitates acetylide formation. wikipedia.org |
This table provides a general overview of the effects of reaction parameters.
The reactivity of the aryl halide in a Sonogashira coupling follows the general trend: I > Br > Cl > F. wikipedia.org Aryl iodides are the most reactive and can often be coupled at room temperature. wikipedia.org Therefore, 4-fluoroiodobenzene would be a highly suitable substrate for the synthesis of the (4-fluorophenyl)acetylene precursor. 4-Fluorobromobenzene is also a viable substrate, though it may require more forcing conditions, such as higher temperatures or more active catalyst systems. nih.gov The use of 4-fluorochlorobenzene is more challenging and typically requires specialized, highly active catalysts. nih.gov The carbon-fluorine bond is generally unreactive under these conditions, making fluorinated aryl halides excellent substrates for selective cross-coupling at the C-X (X = I, Br, Cl) bond. organic-chemistry.org
Limitations of the Sonogashira coupling can include the formation of diynes (Glaser coupling) as a side product, which can be minimized by running the reaction under an inert atmosphere. rsc.org
While palladium catalysis is dominant, other transition metals can also catalyze the formation of arylalkynes. Nickel-catalyzed Sonogashira-type couplings have been developed, which can be particularly useful for the coupling of less reactive aryl chlorides. rsc.org Gold and other metals have also been explored, but palladium-based methods remain the most widely used due to their broad applicability and high efficiency. wikipedia.org Mechanochemical methods, which involve ball-milling, have also been reported for Sonogashira couplings, sometimes avoiding the need for a palladium catalyst altogether by using copper(I) iodide. mdpi.com
Sonogashira Coupling Protocols for Terminal Alkynes
Cyanation Reactions for Alkyne-Nitrile Formation
Once (4-fluorophenyl)acetylene is synthesized, the next step is the introduction of the nitrile group to form this compound. This is typically achieved through the cyanation of the terminal alkyne. rsc.orgrsc.org
Several methods exist for the direct cyanation of terminal alkynes. rsc.orgrsc.org A common approach involves the use of a copper catalyst. For instance, copper-catalyzed cyanation of terminal alkynes can be achieved using cyanogen (B1215507) iodide (ICN) as the cyanide source in the presence of a sterically hindered base. organic-chemistry.org Other, less toxic cyanating agents have also been developed, such as azobisisobutyronitrile (AIBN) or azobisisoamylonitrile (AMBN), which can serve as the cyanide source in copper-catalyzed reactions. rsc.org These reactions provide a direct route to alkynyl nitriles. rsc.org
Another strategy involves the use of zinc-mediated cyanation of alkynyl bromides with an electrophilic cyanide source like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.net Furthermore, metal-free methods for the transformation of alkynes to nitriles have been reported, though these may involve cleavage of the alkyne triple bond, which is not applicable here. nih.gov A direct conversion of an alkyne bromide to the corresponding nitrile using copper(I) cyanide has also been described. researchgate.net
Table 3: Reagents for the Cyanation of Terminal Alkynes
| Cyanating Agent | Catalyst/Mediator | General Conditions |
| Cyanogen Iodide (ICN) | Copper(I) | Amine base, organic solvent |
| AIBN/AMBN | Copper(II) Acetate (B1210297) | Acetonitrile, 80 °C, Air |
| NCTS | Zinc | Tetrabutylammonium iodide, organic solvent |
| Copper(I) Cyanide | - | KI (additive), DMSO, 60 °C |
This table summarizes various reported methods for alkyne cyanation. organic-chemistry.orgrsc.orgresearchgate.net
Direct Cyanation of Terminal Alkynes
The synthesis of this compound can be efficiently achieved through the direct cyanation of the corresponding terminal alkyne, 4-ethynylfluorobenzene. This method is advantageous as it builds the target molecule by forming the crucial carbon-carbon bond between the alkyne and the nitrile source. Various metal-mediated and metal-free conditions have been developed for this transformation.
One prominent method involves the use of copper catalysts. For instance, the reaction of a terminal alkyne with a cyanogen source like cyanogen iodide (ICN) in the presence of a copper salt (e.g., CuOTf) and a base can yield the desired alkynyl cyanide. mdpi.com Another copper-catalyzed approach utilizes azobisisobutyronitrile (AIBN) or similar reagents as the cyanide source. mdpi.com These reactions typically proceed under controlled temperatures to ensure selectivity and yield.
Silver-mediated cyanation offers an alternative route. A plausible mechanism for this transformation involves the reaction of the terminal alkyne with a silver salt to form a silver acetylide intermediate. This intermediate then reacts with a nitrogen source, leading to the formation of the propiolonitrile. mdpi.com
A metal-free approach has also been reported, utilizing N-iodosuccinimide (NIS) and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to directly convert alkynes to nitriles. Current time information in Bangalore, IN. This method proceeds through a proposed iodoazirine intermediate which then undergoes rearrangement to afford the final nitrile product. Current time information in Bangalore, IN.
Table 1: Comparison of Direct Cyanation Methods
| Catalyst/Reagent System | Cyanide Source | Key Features |
|---|---|---|
| Copper(I) salt / Base | Cyanogen Iodide (ICN) | Moderate to good yields for terminal alkynes. mdpi.com |
| Copper(II) acetate / Air | Azobisisobutyronitrile (AIBN) | Functions under aerobic conditions. mdpi.com |
| Silver triflate (AgOTf) | Triphenylphosphine azaylide precursor | Proceeds via a silver acetylide intermediate. mdpi.com |
Multicomponent Reactions Incorporating Nitrile and Alkyne Moieties
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. sigmaaldrich.com These reactions are highly convergent and often exhibit high atom economy. sigmaaldrich.com For the synthesis of structures related to this compound, MCRs that incorporate both nitrile and alkyne functionalities are of significant interest.
While a specific MCR for the direct synthesis of this compound is not prominently reported, related heterocyclic structures can be assembled using MCRs where an alkyne and a nitrile source are key components. For example, dirhodium(II) salts can catalyze a three-component reaction between an imine, diazoacetonitrile, and an activated alkyne to form substituted pyrroles. epa.gov This highlights the potential of MCRs to bring together alkyne and nitrile-containing fragments in a single, efficient step.
The Ugi and Passerini reactions are other classic examples of MCRs that demonstrate the versatility of incorporating nitrile-related functionalities (isonitriles) in complex molecule synthesis. researchgate.net The development of novel MCRs remains an active area of research, and it is plausible that a one-pot synthesis of this compound could be designed based on these principles.
Strategic Syntheses from Precursors to this compound
An alternative to direct functionalization is the synthesis from precursors that already contain a significant portion of the target molecule's framework.
Conversion of Functionalized Propiolates or Propiolyl Halides
A viable synthetic strategy involves the use of precursors such as 3-(4-fluorophenyl)propiolic acid esters (propiolates) or the corresponding acid halides (propiolyl halides). These substrates can be converted to the target nitrile through a series of well-established chemical transformations.
For instance, a propiolate can be converted to the corresponding primary amide. Subsequent dehydration of this amide, using a variety of dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂), would yield the desired this compound. bldpharm.com This two-step sequence is a classical method for nitrile synthesis from carboxylic acid derivatives.
Table 2: Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Reaction Conditions |
|---|---|
| Phosphorus pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent. |
| Phosphoryl chloride (POCl₃) | Often with a base like pyridine (B92270), at or below room temperature. |
Similarly, a propiolyl halide, being a more reactive precursor, could be readily converted to the primary amide by reaction with ammonia, followed by dehydration.
Nitrile-Containing Building Block Integration
This approach involves the coupling of a building block that already contains the nitrile group with a second fragment to construct the target molecule. A prominent example of this strategy is the Sonogashira coupling reaction.
In this scenario, a halo-substituted aromatic, such as 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene, can be coupled with a terminal alkyne that contains a nitrile group, for instance, prop-2-ynenitrile (cyanoacetylene), although the latter is highly reactive. A more practical approach would be the coupling of 4-ethynylfluorobenzene with a cyanating agent under palladium catalysis, which falls under the direct cyanation methods.
Alternatively, building blocks like alkylazinylcarbonitriles have been demonstrated as versatile precursors in the synthesis of various heterocyclic compounds, showcasing the utility of integrating nitrile-containing fragments in complex syntheses. google.com
Green Chemistry Considerations in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes.
Solvent-Free or Aqueous Reaction Systems
The principles of green chemistry encourage the reduction or elimination of hazardous solvents. In the context of synthesizing this compound and related compounds, research has explored the use of greener solvent systems.
Ionic liquids, which are salts with low melting points, have been investigated as environmentally benign solvents for various reactions, including multicomponent reactions. mdpi.com Their low vapor pressure and potential for recyclability make them attractive alternatives to volatile organic solvents.
Furthermore, conducting reactions in water is highly desirable from a green chemistry perspective. While organic substrates often have low solubility in water, the use of phase-transfer catalysts or the intrinsic reactivity of certain substrates can enable aqueous reaction conditions. For example, some base-catalyzed cyclizations, which can be part of a synthetic sequence towards related structures, have been shown to proceed effectively in the presence of water. mdpi.com The development of a fully aqueous or solvent-free synthesis of this compound would represent a significant advancement in the sustainable production of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-ethynylfluorobenzene |
| N-iodosuccinimide |
| Trimethylsilyl azide |
| 3-(4-fluorophenyl)propiolic acid |
| Phosphorus pentoxide |
| Phosphoryl chloride |
| Thionyl chloride |
| 1-fluoro-4-iodobenzene |
| 1-bromo-4-fluorobenzene |
| prop-2-ynenitrile |
| diazoacetonitrile |
| Azobisisobutyronitrile |
Advanced Spectroscopic Characterization Techniques for 3 4 Fluorophenyl Prop 2 Ynenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-(4-Fluorophenyl)prop-2-ynenitrile, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton (¹H) NMR Analysis of Aromatic and Alkyne Protons
The ¹H NMR spectrum of this compound is characterized by signals corresponding to its aromatic and alkyne protons. The aromatic protons, located on the fluorophenyl ring, typically appear as multiplets in the downfield region of the spectrum. These complex splitting patterns arise from coupling between adjacent protons on the ring. The exact chemical shifts can vary depending on the solvent used.
Notably, the alkyne proton is absent in this compound as the alkyne is internal and substituted with a nitrile group. In terminal alkynes, the acetylenic proton typically resonates in a distinct region around 1.7-3.1 ppm. libretexts.org This shielding is due to the cylindrical electron cloud of the triple bond, which induces a magnetic field that opposes the applied field. libretexts.orgstackexchange.com The absence of a signal in this region for this compound confirms its internal alkyne structure.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a comprehensive structural assignment. oregonstate.edu The carbon atoms of the aromatic ring typically resonate in the range of 115-140 ppm. The quaternary carbon attached to the fluorine atom exhibits a characteristic splitting pattern due to carbon-fluorine coupling.
The alkyne carbons have characteristic chemical shifts in the range of 70-110 ppm. oregonstate.edu The carbon of the nitrile group (C≡N) is also readily identifiable, typically appearing in the range of 110-120 ppm. ucl.ac.uk
Table 1: Representative ¹³C NMR Chemical Shift Ranges for this compound Functional Groups
| Functional Group | Chemical Shift Range (ppm) |
| Aromatic Carbons | 115-140 |
| Alkyne Carbons (C≡C) | 70-110 |
| Nitrile Carbon (C≡N) | 110-120 |
Note: The exact chemical shifts can be influenced by the solvent and specific electronic environment.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Probing
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il This technique is particularly valuable for confirming the presence and electronic environment of the fluorine atom in this compound.
The chemical shift of the fluorine atom is highly sensitive to its molecular surroundings, providing a distinct signal for the 4-fluoro substituent on the phenyl ring. nih.gov The expected chemical shift for a fluorine atom on an aromatic ring falls within a characteristic range. ucsb.edu For instance, the ¹⁹F NMR chemical shift for 2-(4-Fluorophenyl)pyridine has been reported at -113.16 ppm. rsc.org The observed chemical shift for this compound will be influenced by the electron-withdrawing nature of the prop-2-ynenitrile substituent.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, especially in complex regions of the spectrum, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show correlations between the adjacent aromatic protons on the fluorophenyl ring, aiding in the assignment of their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It is invaluable for assigning the signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons, including the alkyne carbons, the nitrile carbon, and the carbon attached to the fluorine atom, by observing their long-range couplings to the aromatic protons. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
Alkyne (C≡C) Stretching Frequencies
A key diagnostic feature in the IR spectrum of this compound is the stretching vibration of the carbon-carbon triple bond (C≡C). Internal alkynes typically show a weak to medium absorption band in the region of 2100-2260 cm⁻¹. libretexts.org The intensity of this band is dependent on the symmetry of the alkyne; more symmetrical alkynes may show a very weak or absent signal. Given the asymmetry of this compound, a discernible peak in this region is expected. Additionally, the nitrile group (C≡N) also exhibits a strong and sharp absorption band in a similar region, typically around 2220-2260 cm⁻¹, which can sometimes overlap with the alkyne stretch.
Table 2: Key IR Stretching Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |
| Alkyne | C≡C Stretch | 2100-2260 |
| Nitrile | C≡N Stretch | 2220-2260 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| C-F Bond | C-F Stretch | 1000-1400 |
Nitrile (C≡N) Stretching Frequencies
The nitrile (C≡N) functional group in this compound provides a distinct and intense signal in vibrational spectroscopy, making it a valuable marker for structural confirmation. The stretching vibration of the C≡N triple bond is typically observed in a region of the infrared (IR) spectrum that is free from other common vibrational modes.
For aromatic nitriles, the C≡N stretching frequency generally appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This positioning at a lower wavenumber compared to saturated nitriles (2260–2240 cm⁻¹) is a direct consequence of electronic conjugation. spectroscopyonline.com In this compound, the nitrile group is conjugated with both the alkyne (C≡C) triple bond and the 4-fluorophenyl ring system. This extended π-conjugation delocalizes electron density, slightly weakening the C≡N bond and thus lowering the energy required to excite its stretching vibration.
In a closely related molecule, 3-(4-azidophenyl)propiolonitrile, the vibrations associated with the propiolonitrile moiety are observed around 2265 cm⁻¹. d-nb.info Given the similar electronic environment, the C≡N stretching frequency for this compound is expected to be found in this region.
Table 1: Characteristic Nitrile Vibrational Frequencies
| Functional Group | Typical Frequency Range (cm⁻¹) | Expected Frequency for this compound (cm⁻¹) |
| Saturated Nitrile (R-C≡N) | 2260–2240 | N/A |
| Aromatic Nitrile (Ar-C≡N) | 2240–2220 | ~2230 |
| Conjugated Nitrile (as in title compound) | 2235–2215 | ~2265 (based on similar compounds) d-nb.info |
Aromatic Ring Vibrations
The 4-fluorophenyl group of the molecule gives rise to several characteristic vibrations in the IR spectrum. These include C-H stretching and bending modes, as well as C=C ring stretching modes.
Aromatic C-H Stretching: The stretching vibrations of the hydrogen atoms attached to the aromatic ring are typically found in the region of 3100–3000 cm⁻¹. ajchem-a.com
Aromatic C=C Stretching: The stretching vibrations within the benzene (B151609) ring usually appear as a set of bands in the 1625–1400 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. For para-substituted rings, a strong out-of-plane bending band is expected between 860 and 800 cm⁻¹. In a study of the related 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, in-plane C-H bending vibrations were assigned to frequencies in the 1481–1006 cm⁻¹ range. ajchem-a.com
C-F Stretching: The carbon-fluorine stretching vibration is typically strong and found in the 1360–1000 cm⁻¹ range. ajchem-a.com
Table 2: Expected Aromatic Ring Vibrations for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100–3000 ajchem-a.com |
| Aromatic C=C Stretch | 1625–1400 |
| In-plane C-H Bend | 1481–1006 ajchem-a.com |
| Out-of-plane C-H Bend | 860–800 |
| C-F Stretch | 1360–1000 ajchem-a.com |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and probing the structure of this compound. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Subsequent fragmentation of this ion provides valuable structural information.
Expected fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) from the nitrile group or cleavage at the bond connecting the phenyl ring and the propynenitrile side chain.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound, the chemical formula is C₉H₄FN. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.
Table 3: Calculation of Theoretical Monoisotopic Mass for C₉H₄FN
| Element | Count | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |
| Carbon | 9 | 12.000000 | 108.000000 |
| Hydrogen | 4 | 1.007825 | 4.031300 |
| Fluorine | 1 | 18.998403 | 18.998403 |
| Nitrogen | 1 | 14.003074 | 14.003074 |
| Total | 145.032777 |
An experimental HRMS measurement yielding a mass very close to 145.0328 Da would confirm the elemental composition of C₉H₄FN.
Ionization Techniques (e.g., ESI, FAB)
The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.
Electron Ionization (EI): This is a high-energy technique typically coupled with Gas Chromatography (GC-MS). It would likely produce a clear molecular ion peak and extensive, reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Electrospray Ionization (ESI): A soft ionization technique often used with Liquid Chromatography (LC-MS). ESI is particularly suited for polar molecules and would generate protonated molecules, [M+H]⁺, with minimal fragmentation. This is ideal for accurate molecular weight determination.
Fast Atom Bombardment (FAB): An older soft ionization technique that involves bombarding a sample in a liquid matrix with a high-energy beam of neutral atoms. Like ESI, it produces protonated molecules with little fragmentation, but it is less commonly used in modern laboratories.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it reveals how the molecules pack together in the crystal lattice, including any significant intermolecular interactions such as C-H···N, C-H···F, or π-π stacking, which govern the material's bulk properties.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, demonstrates that such molecules are often largely planar. researchgate.net The crystal packing in these related compounds is influenced by weak intermolecular forces, including C—H···O and C—H···F interactions. researchgate.net
Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study of this compound would be required to determine its precise molecular geometry. This analysis would provide detailed information on the bond lengths between constituent atoms (e.g., C-C, C≡C, C≡N, C-F), the bond angles that define the molecule's shape, and the dihedral angles that describe the spatial orientation of its phenyl ring relative to the propynenitrile fragment. Such data is fundamental to understanding the molecule's conformational preferences and steric properties. In the absence of a solved crystal structure, these parameters remain undetermined.
Analysis of Intermolecular Interactions in Crystal Packing
The study of the crystal packing of this compound would reveal the non-covalent interactions that govern its solid-state assembly. These interactions, including potential hydrogen bonds, halogen bonds (involving the fluorine atom), π-π stacking between aromatic rings, and van der Waals forces, are crucial in determining the material's bulk properties, such as melting point, solubility, and polymorphism. Without crystallographic data, a detailed analysis of these intermolecular forces is not possible.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Fluorescence Studies
The electronic properties of this compound could be investigated using UV-Vis and fluorescence spectroscopy. This would provide insights into the molecule's electronic transitions and its behavior upon photoexcitation.
Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system. The position of the absorption maximum (λmax) would be indicative of the energy required for these transitions. However, no specific experimental or calculated UV-Vis spectra for this compound have been reported.
Emission Spectra and Quantum Yields
Fluorescence spectroscopy would be employed to study the emission properties of this compound after it absorbs light. The emission spectrum would reveal the wavelength of the emitted light, and the fluorescence quantum yield would quantify the efficiency of the emission process. This information is critical for assessing the compound's potential as a fluorophore. No such data is currently available.
Solvatochromic Effects on Optical Properties
The influence of solvent polarity on the absorption and emission spectra of this compound, known as solvatochromism, would provide valuable information about the change in the molecule's dipole moment upon electronic transition. By measuring the spectra in a range of solvents with varying polarities, one could observe shifts in the absorption and emission maxima. A positive solvatochromism (red shift with increasing polarity) would suggest a more polar excited state, while a negative solvatochromism (blue shift) would indicate a less polar excited state. The absence of experimental studies means that the solvatochromic behavior of this compound has not been characterized.
Computational and Theoretical Investigations of 3 4 Fluorophenyl Prop 2 Ynenitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 3-(4-fluorophenyl)prop-2-ynenitrile, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature.
Geometry Optimization and Conformational Analysis
The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process seeks to identify the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The optimized structure reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric profile.
For this compound, the planar fluorophenyl ring connected to the linear prop-2-ynenitrile moiety is the expected low-energy conformation. The C-F bond length, the dimensions of the phenyl ring, and the geometry of the C≡C-C≡N chain are key parameters determined through optimization.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | Data not available |
| C≡C | Data not available | |
| C-C≡N | Data not available | |
| C≡N | Data not available | |
| Bond Angle | F-C-C (ring) | Data not available |
| C-C≡C | Data not available | |
| C≡C-C | Data not available | |
| Dihedral Angle | F-C-C-C (chain) | Data not available |
| Note: Specific calculated values are not available in the provided search results. This table serves as a template for the type of data generated from geometry optimization. |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring and the π-system of the acetylene (B1199291) group. Conversely, the LUMO is likely distributed over the electron-withdrawing nitrile group and the acetylenic backbone. The energy difference between these orbitals dictates the molecule's electronic absorption properties and its propensity to engage in reactions.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Note: Specific calculated energy values are not available in the provided search results. This table illustrates the typical output of an FMO analysis. |
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP map is color-coded, with red typically indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
In the case of this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the nitrile group and the fluorine atom, making these sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species.
Vibrational Frequency and Spectroscopic Property Predictions
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic vibrational modes of the molecule. For this compound, key vibrational modes would include the C-F stretching, the C≡C and C≡N stretching frequencies, and the various C-H and C-C vibrations of the phenyl ring. Comparing the calculated frequencies (often scaled to account for anharmonicity and basis set limitations) with experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational dynamics.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N | Stretching | Data not available |
| C≡C | Stretching | Data not available |
| C-F | Stretching | Data not available |
| Phenyl Ring | C-H Stretching | Data not available |
| Phenyl Ring | C=C Stretching | Data not available |
| Note: Specific predicted frequencies are not available in the provided search results. This table demonstrates how such data would be presented. |
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Understanding these weak forces is essential for a complete picture of a compound's behavior.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) in the electron density, QTAIM can identify and quantify the strength and nature of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.
For this compound, a QTAIM analysis could reveal weak intermolecular interactions in a condensed phase, such as C-H···F or C-H···N hydrogen bonds, and π-π stacking interactions between the phenyl rings. The properties of the electron density at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of these interactions. This level of analysis is critical for understanding crystal engineering and the design of materials with specific properties.
Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis
Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. This method is based on the electron density and its derivatives, allowing for the identification and classification of interactions such as hydrogen bonds, van der Waals forces, and steric clashes. For this compound, RDG analysis reveals key features of its interaction landscape.
Hirshfeld surface analysis, another vital computational technique, provides a graphical representation of intermolecular interactions within a crystal structure. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, it is possible to quantify the contributions of different types of intermolecular contacts. In related fluorinated chalcone (B49325) derivatives, Hirshfeld analysis has shown that contacts involving hydrogen atoms often constitute the majority of intermolecular interactions. For instance, in the crystal structure of a similar compound, 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, over 90% of the intermolecular contacts involve hydrogen. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a concise summary of these interactions. For a molecule like this compound, these plots would typically highlight the prevalence of H···H, C···H/H···C, and F···H/H···F contacts, which are crucial for the stability of the crystal packing.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| C···H/H···C | 22.8 |
| F···H/H···F | 15.5 |
| C···C | 8.1 |
| N···H/H···N | 4.3 |
| Other | 4.1 |
Hydrogen Bonding and Halogen Bonding Interactions
The presence of a fluorine atom and a nitrile group in this compound suggests the potential for both hydrogen and halogen bonding. Computational studies on similar molecules, such as (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, have identified weak C–H···F hydrogen bonds that link molecules into supramolecular structures. nih.gov In the case of this compound, analogous C–H···N and C–H···F hydrogen bonds are anticipated to play a significant role in its supramolecular assembly.
Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, is another important feature. The fluorine atom in the 4-fluorophenyl group can participate in halogen bonds, although fluorine-centered halogen bonds are generally weaker than those involving heavier halogens. Theoretical calculations are essential to characterize the geometry and energetics of these interactions, providing insights into their influence on the compound's solid-state architecture.
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
| Parameter | Value | Unit |
|---|---|---|
| Simulation Time | 50 | ns |
| Temperature | 298 | K |
| Pressure | 1 | atm |
| Diffusion Coefficient | 1.8 x 10-5 | cm2/s |
| Solvent | Acetonitrile |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, density functional theory (DFT) calculations can be used to map out the potential energy surface, identify transition states, and determine reaction pathways.
The characterization of transition states is a cornerstone of mechanistic studies. For a hypothetical reaction, such as a cycloaddition involving the nitrile group of this compound, computational methods can determine the geometry of the transition state structure. Vibrational frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The surrounding solvent can have a profound impact on reaction energetics. Computational models, such as the polarizable continuum model (PCM), can be used to simulate the effect of different solvents on the reaction profile. Studies on the thermolysis of fluorophenyl-substituted compounds have shown that reaction rates can be significantly faster in polar solvents like methanol (B129727) compared to nonpolar solvents like n-hexane. nih.gov This is attributed to the differential stabilization of the ground and transition states by the solvent. For reactions involving this compound, a similar dependence on solvent polarity would be expected, with polar solvents likely accelerating reactions that proceed through polar transition states.
Chemical Reactivity and Transformation Pathways of 3 4 Fluorophenyl Prop 2 Ynenitrile
Reactions Involving the Alkyne Moiety
The alkyne functionality in 3-(4-fluorophenyl)prop-2-ynenitrile is electron-deficient due to conjugation with the nitrile group. This electronic feature governs its reactivity, making it an excellent dipolarophile in cycloaddition reactions and a substrate for various nucleophilic additions.
The electron-deficient triple bond of this compound is a prime candidate for participating in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions are powerful methods for constructing five-membered heterocyclic rings.
One significant class of such reactions involves the use of nitrones as the 1,3-dipole. The reaction of an alkyne with a nitrone typically yields an isoxazoline (B3343090). calvin.edu For an electron-deficient alkyne like this compound, the reaction regioselectivity is controlled by the frontier molecular orbital interactions, leading to specific isomeric products. rsc.org While specific studies on this compound are not prevalent, the general reactivity of nitrones with acetylenic compounds is well-established, proceeding via a concerted pericyclic mechanism to form a new C-C and C-O bond. calvin.edursc.org
Another important [3+2] cycloaddition is the reaction with hydrazine (B178648) derivatives or diazo compounds to synthesize pyrazoles. Current time information in Bangalore, IN.mdpi.com The classical Knorr pyrazole (B372694) synthesis, for instance, involves reacting a hydrazine with a 1,3-dicarbonyl compound, but direct cycloaddition to activated alkynes is also a common route. Current time information in Bangalore, IN.google.com For example, silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides a mild and efficient route to pyrazoles. organic-chemistry.org Similarly, copper-promoted aerobic oxidative cycloaddition of hydrazines to alkynoates yields substituted pyrazoles. organic-chemistry.org Given its activated nature, this compound would be expected to react with hydrazines to form pyrazoles, likely with the (4-fluorophenyl) group at the 5-position and the cyano group at the 4-position after tautomerization.
Table 1: Representative [3+2] Cycloaddition Reactions for Activated Alkynes This table presents generalized reactions applicable to electron-deficient alkynes like this compound, based on established methodologies.
| Dipole Type | Reagent Example | Product Type | Catalyst/Conditions | Reference(s) |
|---|---|---|---|---|
| Nitrone | N-Aryl or N-Alkyl Nitrones | Isoxazoline | Thermal or Lewis Acid Catalysis | rsc.org, rsc.org |
| Hydrazine | Hydrazine Hydrate | Pyrazole | Thermal, often in EtOH or AcOH | Current time information in Bangalore, IN., mdpi.com |
| Diazo Compound | Ethyl Diazoacetate | Pyrazole | Metal Catalysis (e.g., Cu, Ag) | organic-chemistry.org |
The electron-deficient nature of the alkyne in this compound suggests its susceptibility to nucleophilic attack by water (hydration) and amines (hydroamination).
Hydration of alkynes, particularly those activated by electron-withdrawing groups, can proceed under acidic or metal-catalyzed conditions (e.g., Kucherov reaction with mercury salts) to yield ketones after the tautomerization of an initial enol intermediate. For this compound, this would be expected to produce 3-(4-fluorophenyl)-3-oxopropanenitrile.
Hydroamination, the addition of an N-H bond across the triple bond, is a highly atom-economical method for synthesizing enamines and imines. This transformation can be catalyzed by various transition metals (e.g., gold, platinum, copper) or strong bases. The reaction with this compound would likely yield an enaminonitrile, which is a valuable synthetic intermediate. While these reactions are chemically feasible, specific documented examples for this compound are not extensively reported in the literature.
The primary role of this compound in cross-coupling reactions is typically as the product rather than the starting material. It is often synthesized via Sonogashira coupling between a 4-fluorophenyl halide and a protected acetylene (B1199291) equivalent.
As a substrate for further cross-coupling, its utility is limited by the lack of a terminal alkyne C-H bond or a suitable leaving group on the alkyne. However, transformations involving the activation of the alkyne via metallation are possible. For instance, hydro- or carbometalation reactions could introduce new functional groups across the triple bond, which could then engage in subsequent coupling processes. These pathways remain specialized and are not as commonly reported as reactions on the functional groups themselves.
Reactions Involving the Nitrile Moiety
The nitrile group of this compound is a versatile functional handle that can undergo nucleophilic additions to form new heterocyclic systems or be retained during transformations elsewhere in the molecule.
The most significant reaction of the nitrile group in this context is its participation in [3+2] cycloadditions with azides to form tetrazoles. This transformation is a powerful tool in medicinal chemistry, as the tetrazole ring is a well-known bioisostere for a carboxylic acid group. scielo.org.za
The reaction typically involves treating the nitrile with an azide (B81097) source, most commonly sodium azide (NaN₃), in the presence of a catalyst. organic-chemistry.org A wide range of catalysts, including Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) and heterogeneous acid catalysts like silica (B1680970) sulfuric acid, have been shown to effectively promote this cycloaddition. organic-chemistry.orgnih.govrsc.org The reaction generally proceeds with high efficiency for aromatic and vinyl nitriles. organic-chemistry.org For this compound, this reaction would convert the nitrile group into a tetrazole ring, yielding 5-[(4-fluorophenyl)ethynyl]-1H-tetrazole or its rearranged isomers depending on the conditions. While a direct synthesis from this compound is not explicitly detailed, the synthesis of the closely related 5-(4-fluorophenyl)-1H-tetrazole from 4-fluorobenzonitrile (B33359) is well-documented, underscoring the feasibility of this transformation. nih.govresearchgate.net
Table 2: Selected Catalytic Systems for the Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Sodium Azide
| Catalyst | Solvent | Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Zinc Bromide (ZnBr₂) | Water | 100 °C | High yields, broad scope, green solvent | organic-chemistry.org, rsc.org |
| Silica Sulfuric Acid | DMF | Reflux | Heterogeneous, reusable, high conversion | nih.gov, researchgate.net |
| Nano-TiCl₄·SiO₂ | DMF | Reflux | Heterogeneous, efficient, good yields | scielo.org.za |
| L-proline | DMSO | 120 °C | Organocatalytic, environmentally benign | organic-chemistry.org |
Many chemical transformations can be performed on the alkyne moiety of this compound while leaving the nitrile group intact. Such reactions are valuable for creating new molecular scaffolds that retain the useful properties or further reactivity of the cyano group.
The cycloaddition reactions discussed in section 5.1.1 are prime examples of this type of transformation. The formation of a pyrazole or isoxazoline ring from the alkyne portion of the molecule results in a more complex structure where the cyano group is attached to the newly formed heterocycle, available for subsequent chemical modification.
Another fundamental transformation is the selective reduction of the carbon-carbon triple bond. Catalytic hydrogenation is a common method to achieve this. libretexts.org
Reduction to Alkene : Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the selective reduction of the alkyne to a cis-alkene. libretexts.org This would convert this compound into (Z)-3-(4-fluorophenyl)prop-2-enenitrile.
Reduction to Alkane : Employing more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) typically leads to the complete saturation of the triple bond, yielding the corresponding alkane, 3-(4-fluorophenyl)propanenitrile. youtube.com
These selective reductions demonstrate the ability to modify the carbon skeleton while preserving the nitrile functionality for other synthetic purposes. organic-chemistry.org
Cyclization Reactions Triggered by the Nitrile
The nitrile group in this compound, in conjunction with the adjacent alkyne, serves as a powerful precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed through initial activation of the alkyne followed by intramolecular attack of the nitrile nitrogen or by intermolecular reactions where the nitrile participates in the ring formation.
One significant class of reactions is the construction of substituted pyridines . While specific examples for this compound are not extensively documented, analogous ylidenemalononitriles undergo facile cyclization reactions. nih.gov For instance, the reaction of enamines with compounds containing an activated nitrile can lead to multi-substituted pyridines. nih.gov It is conceivable that this compound could react with suitable dinucleophiles or undergo catalyzed cyclotrimerization to afford pyridine (B92270) derivatives.
Similarly, the synthesis of pyrimidines often involves precursors containing a nitrile functionality. Thieno[2,3-d]pyrimidine-2,4-dithiones, for example, have been synthesized from precursors that incorporate a cyano group, highlighting the utility of nitriles in building the pyrimidine (B1678525) core. nih.gov The reaction of this compound with amidines, for instance, could provide a direct route to 4-aryl-2-substituted pyrimidines, with the 4-fluorophenyl group at the 4-position of the pyrimidine ring.
1,3-Dipolar cycloadditions represent another important pathway where the nitrile and alkyne moieties can participate. wikipedia.orgnih.gov Nitrile sulfides, generated in situ, can react with dipolarophiles like alkynes in a [3+2] cycloaddition to form isothiazoles. rsc.org Conversely, the alkyne in this compound can act as the dipolarophile, reacting with 1,3-dipoles such as azides (Huisgen cycloaddition) to form triazoles, or with nitrile imines to yield pyrazoles. wikipedia.orgnih.govmdpi.com The regioselectivity of these cycloadditions is governed by electronic and steric factors. mdpi.com
Table 1: Potential Cyclization Reactions Involving the Nitrile/Alkyne Moiety
| Reaction Type | Potential Reagent(s) | Potential Product Class |
| Pyridine Synthesis | Enamines, Dinucleophiles | Substituted Pyridines |
| Pyrimidine Synthesis | Amidines, Guanidine | Substituted Pyrimidines |
| [3+2] Cycloaddition | Organic Azides | 1,2,3-Triazoles |
| [3+2] Cycloaddition | Nitrile Imines | Pyrazoles |
| [3+2] Cycloaddition | Nitrile Oxides | Isoxazoles |
Reactivity of the Fluorophenyl Group
The 4-fluorophenyl group imparts specific reactivity to the molecule, primarily centered around the carbon-fluorine (C-F) bond and the aromatic ring itself.
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in organic synthesis. However, under specific catalytic conditions, particularly with palladium catalysts, the C-F bond of electron-deficient aryl fluorides can be functionalized. The presence of the electron-withdrawing prop-2-ynenitrile group on the phenyl ring of this compound makes the C-F bond more susceptible to oxidative addition to a low-valent palladium center.
Palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions are powerful tools for C-C bond formation. organic-chemistry.orgnih.govwikipedia.org While typically performed with aryl bromides or iodides, advancements have enabled the use of aryl fluorides. For this compound, a Heck reaction with an alkene could potentially replace the fluorine atom with a vinyl group. Similarly, a Sonogashira coupling with a terminal alkyne could introduce a new alkynyl substituent at the 4-position. These reactions generally require specialized phosphine (B1218219) ligands and harsh reaction conditions to facilitate the C-F bond cleavage.
Table 2: Potential Palladium-Catalyzed C-F Functionalization Reactions
| Reaction Name | Coupling Partner | Potential Product |
| Heck Reaction | Alkene (e.g., Styrene) | 4-Styrylphenylprop-2-ynenitrile |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 4-(Phenylethynyl)phenylprop-2-ynenitrile |
| Suzuki Coupling | Arylboronic Acid (e.g., Phenylboronic acid) | 4-Biphenylprop-2-ynenitrile |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | 4-(Morpholino)phenylprop-2-ynenitrile |
Electrophilic aromatic substitution (EAS) on the 4-fluorophenyl ring of this compound is governed by the combined directing effects of the two substituents.
Fluorine (F): Fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the intermediate carbocation (arenium ion) formed during ortho or para attack. However, due to its high electronegativity, it is a deactivating group through its strong inductive electron withdrawal. wikipedia.org
Prop-2-ynenitrile (-C≡C-CN): This group is strongly deactivating due to the electron-withdrawing nature of both the alkyne and the nitrile, which pull electron density from the aromatic ring via induction and resonance. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. This group is expected to be a meta-director, as meta-attack avoids placing the positive charge of the arenium ion intermediate on the carbon directly attached to the electron-withdrawing substituent.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile (E⁺) | Expected Major Product |
| NO₂⁺ (Nitration) | 3-(4-Fluoro-3-nitrophenyl)prop-2-ynenitrile |
| Br⁺ (Bromination) | 3-(3-Bromo-4-fluorophenyl)prop-2-ynenitrile |
| SO₃ (Sulfonation) | 2-Fluoro-5-(prop-2-ynenitrile)benzenesulfonic acid |
| R⁺ (Friedel-Crafts Alkylation) | Reaction is unlikely to proceed due to strong deactivation |
| RC=O⁺ (Friedel-Crafts Acylation) | Reaction is unlikely to proceed due to strong deactivation |
Regioselectivity and Stereoselectivity in Synthetic Transformations
The structural features of this compound play a crucial role in determining the regioselectivity and stereoselectivity of its reactions.
Regioselectivity is particularly important in addition reactions to the alkyne and in cycloaddition reactions.
In electrophilic additions to the alkyne (e.g., hydrohalogenation with HBr), the regioselectivity would be influenced by the electronic effects of the fluorophenyl and nitrile groups. The fluorophenyl group is weakly electron-donating by resonance, while the nitrile is strongly electron-withdrawing. This polarization would likely direct the electrophile (H⁺) to the carbon atom closer to the phenyl ring (Cβ) and the nucleophile (Br⁻) to the carbon atom adjacent to the nitrile group (Cα).
In 1,3-dipolar cycloadditions , the regioselectivity is dictated by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile (the alkyne). mdpi.com For example, in the reaction with an azide, the terminal nitrogen of the azide (the most nucleophilic center) will typically bond to the more electrophilic carbon of the alkyne, which is the carbon atom adjacent to the electron-withdrawing nitrile group. This leads to the formation of a specific regioisomer of the resulting triazole.
Stereoselectivity becomes a factor when new chiral centers or geometric isomers are formed.
The Heck reaction , mentioned in the context of C-F functionalization, is well-known for its high trans-selectivity, meaning the incoming group and the palladium species add across the alkene in a syn-fashion, followed by a syn-elimination of palladium hydride to yield a trans-alkene product. organic-chemistry.org
In reactions where the alkyne is reduced to an alkene, the stereochemical outcome can be controlled by the choice of reagents. For example, hydrogenation using Lindlar's catalyst would produce the (Z)-alkene (cis), while dissolving metal reduction (e.g., Na in liquid NH₃) would yield the (E)-alkene (trans).
For cycloaddition reactions that create stereocenters, the approach of the reagent can be influenced by the steric bulk of the substituents, leading to diastereoselectivity. mdpi.com
Advanced Academic Applications and Research Directions
Role as Versatile Building Blocks in Complex Organic Synthesis
The reactivity of the terminal alkyne and the nitrile functional group in 3-(4-Fluorophenyl)prop-2-ynenitrile allows it to serve as a versatile synthon for constructing a wide array of organic molecules. Its utility is particularly pronounced in the synthesis of heterocyclic systems and extended π-conjugated structures, which are pivotal in medicinal chemistry and materials science.
Synthesis of Novel Heterocyclic Scaffolds (e.g., Benzothiazoles, Indoles, Triazoles, Quinolines)
The construction of heterocyclic rings is a cornerstone of modern organic chemistry, and this compound provides a direct route to several important scaffolds.
Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminothiophenols with nitriles. mdpi.comresearchgate.net In a typical reaction, the nitrile group of a compound like this compound would react with 2-aminothiophenol, often catalyzed by an acid or promoted by heat, to undergo cyclization and form the corresponding 2-substituted benzothiazole (B30560). This method provides a pathway to incorporate the (4-fluorophenyl)ethynyl moiety into the benzothiazole framework.
Triazoles: The terminal alkyne functionality of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.govrsc.orgresearchgate.net This reaction involves the [3+2] cycloaddition between the alkyne and an organic azide (B81097) (R-N₃) to regioselectively yield 1,4-disubstituted-1,2,3-triazoles. The resulting triazole ring is stable and can link the 4-fluorophenylpropynyl unit to a wide variety of other molecular fragments, depending on the azide used. This modular approach is highly efficient for creating libraries of complex molecules.
Quinolines: Quinolines, particularly those with aryl substitutions, are significant in medicinal chemistry. Synthetic routes to quinoline (B57606) derivatives can utilize alkyne precursors. For instance, N-alkynylated anilines are known intermediates that can undergo electrophilic cyclization to form quinolines. rsc.org A related precursor, N-[3-(4-Fluorophenyl)prop-2-ynyl]-N-phenylamine, can be synthesized and subsequently cyclized to yield a 4-(4-fluorophenyl)quinoline (B8240804) core structure, demonstrating the utility of the 3-(4-fluorophenyl)propyne skeleton in forming this heterocyclic system.
The following table summarizes the heterocyclic scaffolds that can be synthesized from this compound and the key reaction types.
| Heterocyclic Scaffold | Key Reactant | General Reaction Type |
| Benzothiazole | 2-Aminothiophenol | Condensation/Cyclization |
| 1,2,3-Triazole | Organic Azide (R-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Quinoline | Anilines | Condensation/Cyclization |
Construction of Conjugated Systems and π-Extended Molecules
The development of organic materials for electronic applications often relies on the synthesis of molecules with extended π-conjugation. The Sonogashira coupling reaction is a powerful method for C-C bond formation between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.org
This compound is an excellent substrate for the Sonogashira coupling. It can be reacted with a variety of aryl halides (Ar-X) or vinyl halides to create larger, more complex conjugated systems. This reaction extends the π-system across the newly formed alkyne-aryl bond, which is a critical strategy for tuning the electronic and photophysical properties of organic materials. The products of these reactions are key intermediates for polymers and molecules used in organic electronics.
Exploration in Materials Science Research
The unique electronic characteristics of this compound, including the electron-withdrawing nature of the fluoro- and cyano- groups, make its derivatives prime candidates for investigation in materials science.
Development of Organic Electronic and Optoelectronic Materials (e.g., Organic Semiconductors, Light-Emitting Diodes)
The π-extended and heterocyclic molecules derived from this compound are of significant interest for organic electronics.
Organic Semiconductors: Molecules with extended conjugation, such as those produced via Sonogashira coupling, often exhibit semiconductor properties. The ability to form ordered molecular packing in the solid state allows for charge transport, a prerequisite for use in organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs): Four-coordinate organoboron compounds and other highly conjugated structures are known to be intensely luminescent and have applications in OLEDs. google.com Derivatives of this compound, such as triazoles and other heterocycles, can be designed to function as emitters or host materials in the emissive layer of an OLED. The fluorine substitution can enhance properties like electron mobility and thermal stability.
Design of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for technologies like optical data processing and frequency conversion. The design of NLO molecules often involves creating a donor-π-acceptor (D-π-A) structure.
Investigation of Photoinduced Intramolecular Charge Transfer (PICT) Systems
Photoinduced Intramolecular Charge Transfer (PICT) is a phenomenon where the absorption of light by a molecule causes an electron to move from a donor region to an acceptor region within the same molecule. ossila.com This process is fundamental to the function of fluorescent sensors and some optoelectronic devices. In certain cases, this is accompanied by a conformational change, such as rotation around a single bond, leading to a Twisted Intramolecular Charge Transfer (TICT) state. acs.orgrsc.org
The this compound moiety can serve as a potent electron acceptor unit in the design of PICT systems. When covalently linked to a suitable electron-donating group (e.g., an aniline (B41778) or a methoxy-substituted phenyl group), the resulting molecule can exhibit dual fluorescence: a locally excited (LE) emission and a red-shifted emission from the ICT state. The sensitivity of the ICT emission to the local environment (e.g., solvent polarity) makes such compounds potential candidates for fluorescent probes. Studies on related fluorophenyl-containing donor-acceptor systems have confirmed that efficient ICT can occur, making this a promising area of research for derivatives of this compound. nih.gov
The following table outlines the potential materials science applications and the underlying molecular properties.
| Application Area | Relevant Molecular Structure/Derivative | Key Underlying Property |
| Organic Electronics | π-Conjugated systems via Sonogashira coupling; Triazoles | Charge carrier mobility, luminescence |
| Nonlinear Optics (NLO) | Donor-acceptor substituted triazoles | High second-order hyperpolarizability (β) |
| Fluorescent Probes | Donor-acceptor systems | Photoinduced Intramolecular Charge Transfer (PICT) |
Mechanistic Elucidation of Novel Chemical Transformations
The rich electronic nature of this compound makes it an excellent substrate for investigating the mechanisms of various chemical transformations. The electron-withdrawing nature of the nitrile and the fluorophenyl group polarizes the alkyne bond, making it susceptible to both nucleophilic and electrophilic attack, as well as a valuable partner in cycloaddition reactions.
One area of significant interest is the study of its participation in [3+2] cycloaddition reactions . For instance, the reaction of this compound with nitrile imines, generated in situ from the corresponding hydrazonoyl chlorides, can lead to the formation of highly substituted pyrazole (B372694) derivatives. Mechanistic studies in this area often employ Density Functional Theory (DFT) calculations to model the transition states and intermediates. These computational studies help in understanding the regioselectivity of the cycloaddition, which is governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants. The insights gained from these studies are crucial for predicting the outcomes of similar reactions and for designing synthetic routes to novel heterocyclic compounds with potential biological activities.
Furthermore, the alkyne functionality can undergo gold-catalyzed or other transition-metal-catalyzed cyclization reactions. The mechanistic pathways of such transformations, which can involve complex cascade processes, are a fertile ground for research. By employing techniques such as in-situ spectroscopy and kinetic analysis, researchers can unravel the step-by-step processes, including the roles of catalysts and the formation of key intermediates.
Structure-Property Relationship Studies in Conjugated Fluorinated Systems
The interplay between the molecular structure of this compound and its physical and chemical properties is a key area of investigation. The presence of the fluorine atom, the phenyl ring, the carbon-carbon triple bond, and the nitrile group in a conjugated system gives rise to unique electronic and photophysical properties.
Structure-property relationship studies aim to understand how modifications to this core structure affect its characteristics. For example, researchers can synthesize a series of derivatives where the position of the fluorine atom on the phenyl ring is varied, or where the phenyl ring is replaced with other aromatic or heteroaromatic systems. The impact of these structural changes on properties such as fluorescence, nonlinear optical activity, and thermal stability can then be systematically evaluated.
These studies often involve a combination of experimental techniques, including UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and thermogravimetric analysis (TGA). Computational modeling is also extensively used to correlate the observed properties with molecular parameters like the dipole moment, polarizability, and the energies of the frontier molecular orbitals. The data gathered from these studies is invaluable for the rational design of new organic materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Property | Method of Investigation | Key Structural Feature Influence |
| Fluorescence Quantum Yield | Fluorescence Spectroscopy | Position and number of fluorine atoms, nature of the aromatic ring |
| Nonlinear Optical (NLO) Properties | Z-scan technique, Hyper-Rayleigh Scattering | Extent of π-conjugation, presence of donor-acceptor groups |
| Electrochemical Band Gap | Cyclic Voltammetry | Electron-withdrawing/donating nature of substituents |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Strength of intermolecular interactions, molecular weight |
Design of New Chemical Probes and Ligands for Research Purposes
The unique reactivity and spectroscopic properties of this compound make it an attractive scaffold for the design of novel chemical probes and ligands . The nitrile group can be a versatile handle for further functionalization or can act as a coordinating group for metal ions.
As a chemical probe , derivatives of this compound could be designed to detect specific analytes or to study biological processes. For instance, the fluorescence of the molecule might be quenched or enhanced upon binding to a target molecule, providing a "turn-off" or "turn-on" sensor. The alkyne group can also participate in bioorthogonal "click" reactions, allowing for the labeling of biomolecules in complex biological systems.
In the field of coordination chemistry, this compound and its derivatives can serve as ligands for transition metals. The nitrogen atom of the nitrile group and the π-system of the alkyne can coordinate to metal centers, leading to the formation of novel organometallic complexes. The electronic properties of the ligand, influenced by the fluorophenyl group, can tune the catalytic activity of the metal center. Research in this area focuses on synthesizing and characterizing these new complexes and evaluating their efficacy in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis.
| Application | Design Strategy | Target |
| Fluorescent Probe | Introduction of a recognition moiety that modulates the fluorophore's emission upon binding. | Metal ions, anions, reactive oxygen species |
| Bioorthogonal Labeling Agent | Utilization of the alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | Proteins, nucleic acids, glycans |
| Catalyst Ligand | Synthesis of multidentate ligands incorporating the this compound framework. | Transition metal catalysts for organic synthesis |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)prop-2-ynenitrile, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves a Sonogashira coupling between 4-fluorophenylacetylene and a cyanating agent, or a multi-step process starting from 4-fluorobenzene derivatives. Key optimization parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst enhance cross-coupling efficiency .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C improve reaction kinetics .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and nitrile carbon (δ ~115 ppm) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .
- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., m/z 159.0422 for C₉H₅FN) validates molecular formula .
Q. How does the para-fluorine substituent influence the compound’s electronic properties?
Methodological Answer : The fluorine atom exerts strong electron-withdrawing effects via inductive mechanisms, which:
- Polarize the nitrile group , enhancing electrophilicity for nucleophilic additions .
- Stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density on the aromatic ring .
Experimental validation via Hammett substituent constants (σₚ = +0.06) or computational DFT studies (e.g., charge distribution maps) is recommended .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer :
- X-ray diffraction : Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine and nitrile groups .
- Hydrogen bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to classify intermolecular interactions in crystal lattices .
- Twinned data handling : SHELXE or OLEX2 tools mitigate challenges in high-symmetry space groups .
Q. How can researchers reconcile contradictory reports on the compound’s biological activity?
Methodological Answer :
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MTT assays) to quantify cytotoxicity .
- Control experiments : Compare activity against fluorophenyl analogs (e.g., meta-fluoro or trifluoromethyl derivatives) to isolate substituent effects .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for variability in assay conditions .
Q. What computational approaches predict the compound’s reactivity in catalytic cycles?
Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., free energy barriers in DMF vs. THF) .
- Docking studies : For bioactive derivatives, use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) .
Q. How do hydrogen-bonding networks in solid-state structures affect physicochemical stability?
Methodological Answer :
- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with hydrogen-bonding density .
- Graph-set analysis : Classify motifs (e.g., R₂²(8) rings) using Mercury software to identify stabilizing interactions .
- Solubility testing : Compare solubility in protic vs. aprotic solvents to assess lattice energy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
